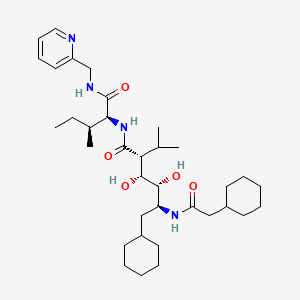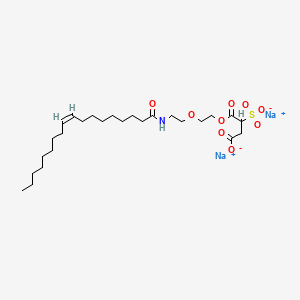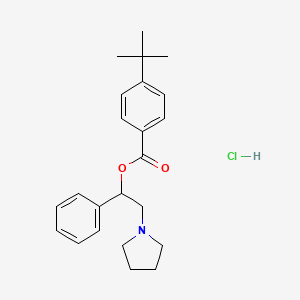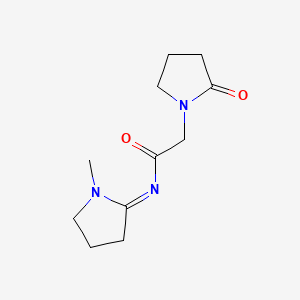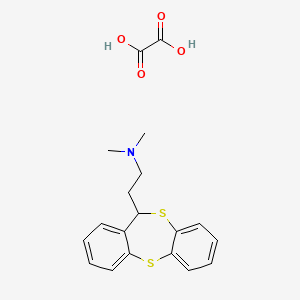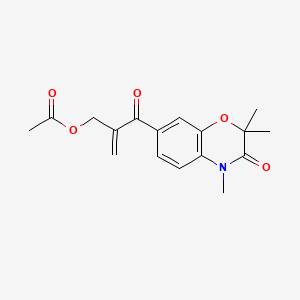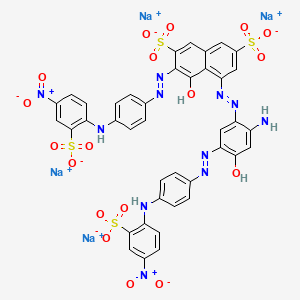
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride is a synthetic organic compound characterized by its unique chemical structure, which includes a benzodioxepane ring system and an amino-phenylpropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride typically involves the following steps:
Formation of the Benzodioxepane Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodioxepane ring.
Introduction of the Amino-Phenylpropyl Side Chain: The amino-phenylpropyl group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated benzodioxepane derivative.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzodioxepane ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various substituents on the benzodioxepane ring.
Scientific Research Applications
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s amino group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity and leading to various biological effects. The benzodioxepane ring system may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Phenyl-1-propanamine: Shares the phenylpropylamine structure but lacks the benzodioxepane ring.
(2S)-3-®-[(1S)-1-amino-3-phenylpropylphosphoryl]-2-benzylpropanoic acid: Contains a similar amino-phenylpropyl group but differs in the presence of a phosphonous acid moiety.
(1-Amino-3-phenylpropyl)phosphonous acid: Similar amino-phenylpropyl structure with a phosphonous acid group.
Uniqueness
7-(1-Amino-3-phenylpropyl)-1,5-benzodioxepane hydrochloride is unique due to the presence of the benzodioxepane ring system, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications in research and industry.
Properties
CAS No. |
180386-90-7 |
|---|---|
Molecular Formula |
C18H22ClNO2 |
Molecular Weight |
319.8 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-3-phenylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C18H21NO2.ClH/c19-16(9-7-14-5-2-1-3-6-14)15-8-10-17-18(13-15)21-12-4-11-20-17;/h1-3,5-6,8,10,13,16H,4,7,9,11-12,19H2;1H |
InChI Key |
CDSHJWIIASUWEL-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C(CCC3=CC=CC=C3)N)OC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


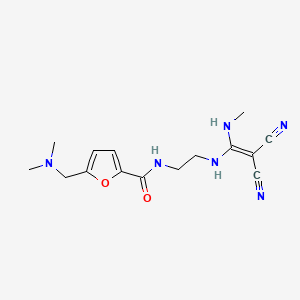
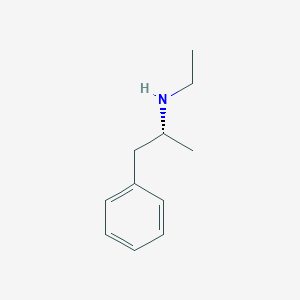


![3-[4-[6-[[(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl]amino]hexoxy]butyl]benzenesulfonamide;(E)-3-phenylprop-2-enoic acid](/img/structure/B12761072.png)

